(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid
CAS No.: 314032-13-8
Cat. No.: VC21406107
Molecular Formula: C10H9NO2S2
Molecular Weight: 239.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314032-13-8 |
|---|---|
| Molecular Formula | C10H9NO2S2 |
| Molecular Weight | 239.3g/mol |
| IUPAC Name | 2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO2S2/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | SQRSWZAVFSYARR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
| Canonical SMILES | CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
Introduction
(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is a complex organic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring fused with a thienyl group. This compound has garnered significant attention in various scientific fields, particularly in medicinal chemistry and proteomics research, due to its diverse biological activities and potential therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid typically involves multi-step organic reactions. These reactions can be optimized through careful control of conditions to achieve high yields and purity. The compound can undergo typical reactions associated with carboxylic acids, which are crucial for modifying its structure for various applications in medicinal chemistry and materials science.
Biological Activities and Applications
Thiazole derivatives, including (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid, are known for their diverse pharmacological properties. These include potential roles as peroxisome proliferator-activated receptor agonists, which could be beneficial in therapeutic applications. Additionally, thiazoles are recognized for their antimicrobial and anti-inflammatory properties, making them significant in pharmaceuticals and agrochemicals.
Proteomics Research
(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is utilized in proteomics research due to its potential biological activities and interactions with various biochemical pathways . Its unique structure allows for exploration in multiple domains where thiazole derivatives are advantageous.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential roles in drug development, particularly in targeting multidrug-resistant pathogens and other therapeutic areas. The specific structure of (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid suggests potential roles as a therapeutic agent, warranting further investigation into its mechanism of action at the molecular level.
Comparison with Similar Compounds
Several compounds share structural similarities with (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid but have distinct characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(5-Methylthiazol-4-yl)acetic acid | C10H9NO2S2 | Lacks thienyl group; different biological profile |
| 4-(Thienyl)-1,3-thiazol-5(4H)-one | C8H6N2OS | Contains a different sulfur configuration; used in antifungal applications |
| 5-(Thienyl)-thiazole | C7H5NS | Simpler structure; primarily studied for its electronic properties |
These compounds have distinct characteristics that differentiate them from (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid while sharing some functional similarities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume